3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Catalog No.
S866743
CAS No.
1183926-58-0
M.F
C14H8FNO2
M. Wt
241.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic aci...

CAS Number

1183926-58-0

Product Name

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

5-(3-cyanophenyl)-2-fluorobenzoic acid

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

InChI

InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)

InChI Key

YQWQJXPYAWCOFJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N
  • Organic synthesis

    The presence of the cyano and carboxylic acid functional groups suggests potential applications as a building block in organic synthesis. The cyano group can be converted to various functionalities, while the carboxylic acid can be involved in amide or ester bond formation. This could be useful in the development of new pharmaceuticals or functional materials [].

  • Material science

    Biphenyl carboxylic acids can exhibit interesting liquid crystalline properties []. The introduction of fluorine and cyano substituents could potentially alter these properties, leading to new materials with tailored functionalities for applications in displays or optoelectronic devices.

  • Medicinal chemistry

    Some biphenyl carboxylic acids have been investigated for their potential anti-cancer properties []. The cyano group can play a role in inhibiting enzymes or interacting with cellular processes. Further research is needed to determine if 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid possesses any relevant biological activity.

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₈FNO₂ and a molecular weight of approximately 241.22 g/mol. This compound features a biphenyl structure with a cyano group (–C≡N) and a fluoro group (–F) attached to the aromatic ring, along with a carboxylic acid functional group (–COOH) at the 3-position. Its unique structural attributes contribute to its potential applications in various fields, particularly in pharmaceuticals and materials science .

The chemical reactivity of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid can be characterized by several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
  • Reduction Reactions: The cyano group may be reduced to an amine under specific conditions, which can alter the compound's biological activity significantly.

Several synthetic routes have been proposed for the preparation of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid:

  • Nitration and Fluorination: Starting from biphenyl derivatives, nitration followed by fluorination can introduce the necessary functional groups.
  • Carboxylation: Utilizing carbon dioxide in the presence of a suitable catalyst can yield the carboxylic acid moiety.
  • Coupling Reactions: Employing palladium-catalyzed coupling techniques can facilitate the formation of biphenyl structures with desired substituents.

These methods highlight the versatility of organic synthesis in creating complex molecules like 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid .

The applications of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid span several fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.
  • Materials Science: Its unique chemical properties could be exploited in creating advanced materials with specific functionalities.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry .

Interaction studies involving 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further studies are required to elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4'-Chloro-3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acidC₁₄H₇ClFNO₂Contains chlorine instead of hydrogen at one position
4'-Bromo-2'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acidC₁₄H₇BrFNO₂Bromine substitution leads to different reactivity
4-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acidC₁₄H₈FNO₂Different positioning of cyano and carboxylic groups

These compounds illustrate variations in halogen substituents and functional group positioning that can significantly impact their chemical behavior and biological activity .

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is formally named 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid under IUPAC rules, reflecting its biphenyl core with substituents at the 3' (cyano), 4 (fluoro), and 3 (carboxylic acid) positions. Its CAS registry number, 1183926-58-0, uniquely identifies it in chemical databases. The molecular formula C₁₄H₈FNO₂ and molecular weight of 241.22 g/mol are consistent across synthetic and analytical reports. Alternative names include 5-(3-cyanophenyl)-2-fluorobenzoic acid, emphasizing the benzoic acid moiety.

Key identifiers include:

  • SMILES: O=C(C1=CC(C2=CC=CC(C#N)=C2)=CC=C1F)O
  • InChIKey: YQWQJXPYAWCOFJ-UHFFFAOYSA-N

These descriptors confirm the planar biphenyl system with distinct electronic effects from the electron-withdrawing cyano and fluoro groups.

Structural Isomerism and Substituent Positional Relationships

The positional arrangement of substituents critically influences the compound’s properties. Structural isomers arise from variations in the cyano, fluoro, and carboxylic acid group placements:

Isomer NameCAS NumberSubstituent PositionsMolecular Formula
4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid1261929-01-44' (CN), 3 (F), 4 (COOH)C₁₄H₈FNO₂
3'-Cyano-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid1183275-64-03' (CN), 4 (F), 2 (COOH)C₁₄H₈FNO₂
5'-Cyano-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid1261915-00-75' (CN), 2' (F), 4 (COOH)C₁₄H₈FNO₂

The parent compound’s 3-carboxylic acid group distinguishes it from isomers with carboxyl groups at positions 2 or 4. Computational studies on biphenylcarboxylic acids suggest that ortho-substituted carboxylic acids exhibit reduced thermodynamic stability compared to meta or para analogs due to steric strain. This aligns with the observed synthetic preference for meta-carboxylic acid derivatives in drug design.

Comparative Analysis of Biphenyl Carboxylic Acid Derivatives

Biphenyl carboxylic acids are pivotal in medicinal chemistry. A comparison with structurally related derivatives highlights functional group effects:

Compound NameSubstituentsApplicationsKey Reference
Diflunisal2',4'-difluoro-4-hydroxyNSAID (anti-inflammatory)
Fenbufen4-oxobutanoic acid biphenylOsteoarthritis treatment
ABD350 (halogen-substituted)3-fluoro, 4-carboxylic acidAntiresorptive agent
Target Compound3'-cyano, 4-fluoro, 3-COOHIntermediate for kinase inhibitors

The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions in synthetic pathways. Unlike Diflunisal’s hydroxyl group, which engages in hydrogen bonding, the cyano moiety offers dipole interactions, potentially improving membrane permeability. Thermochemical studies further indicate that electron-withdrawing groups (e.g., CN, F) stabilize the biphenyl system by reducing π-electron density, thereby mitigating oxidative degradation.

Molecular Structure and Geometric Parameters

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid exhibits a biphenyl scaffold with three distinct functional groups that significantly influence its solid-state structure and conformational behavior. The compound features a molecular formula of C₁₄H₈FNO₂ with a molecular weight of 241.22 g/mol [1] [2]. The biphenyl core consists of two phenyl rings connected by a single carbon-carbon bond, allowing for rotational flexibility around the inter-ring axis.

The presence of the cyano group (-C≡N) at the 3' position, fluorine atom at the 4 position, and carboxylic acid group at the 3 position creates a unique substitution pattern that affects both the electronic distribution and steric interactions within the molecule [1] . Based on computational predictions and comparison with related biphenyl carboxylic acids, the compound likely exhibits a non-planar conformation with significant twist between the two aromatic rings.

Conformational Analysis and Dihedral Angles

Crystallographic studies of related biphenyl carboxylic acids provide valuable insights into the expected conformational behavior of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Biphenyl-3-carboxylic acid demonstrates dihedral angles of 31.78° at 296 K and 31.27° at 203 K, indicating minimal temperature dependence of the inter-ring twist [4] [5]. In contrast, biphenyl-2-carboxylic acid exhibits larger dihedral angles ranging from 46.5° to 52.5°, attributed to steric hindrance from the ortho-positioned carboxylic acid group [6] [7].

The fluorine substitution in the target compound is expected to influence the conformational preferences through several mechanisms. Fluorine's high electronegativity and small van der Waals radius can participate in C-H···F interactions and affect the overall dipole moment of the molecule [8] [9]. Studies on fluorinated biphenyl derivatives have shown dihedral angles ranging from 38.5° to 39.4°, suggesting that fluorine substitution promotes a moderately twisted conformation [10].

Hydrogen Bonding Patterns and Crystal Packing

Carboxylic acid groups in biphenyl derivatives consistently form cyclic hydrogen-bonded dimers in the solid state, as observed in biphenyl-2-carboxylic acid, biphenyl-3-carboxylic acid, and biphenyl-4-carboxylic acid [6] [4] [5]. These dimers typically exhibit O-H···O hydrogen bond distances ranging from 2.634 to 2.676 Å, with the carboxylic hydrogen atoms remaining ordered even at elevated temperatures [6] [11].

The presence of fluorine in 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid may disrupt traditional hydrogen bonding patterns while introducing new intermolecular interactions. Fluorinated aromatic compounds often exhibit altered crystal packing due to the formation of weak C-H···F contacts and modified π-π stacking interactions [12] [13]. The cyano group can participate in dipole-dipole interactions and may influence the overall supramolecular organization through its linear geometry and high dipole moment.

Polymorphism and Phase Transitions

While specific polymorphic data for 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is not available in the literature, related fluorinated compounds frequently exhibit polymorphic behavior. Studies on fluorinated tosylates and biphenyl derivatives have demonstrated that fluorine substitution can stabilize different crystal forms through variable F···F interactions and altered intermolecular contacts [14]. The contribution of F···F interactions to lattice energy typically ranges from 0.5 to 13.0 kJ/mol, with total contributions not exceeding 40% of the overall lattice energy [14].

Table 1: Crystallographic Parameters of Related Biphenyl Carboxylic Acids
CompoundSpace GroupDihedral Angle (°)H-bond Distance (Å)Crystal System
Biphenyl-2-carboxylic acidP2₁/c46.5-52.52.634-2.676Centrosymmetric
Biphenyl-3-carboxylic acidCentrosymmetric31.78 (296K)Cyclic dimersOrdered H atoms
Biphenyl-4-carboxylic acidNot specifiedVariableStandard dimersConventional packing
Fluorinated biphenyl derivativesP2₁/c38.5-39.4Modified by FMonoclinic

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

Melting Point Determination and Thermal Analysis

The melting point of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid has not been experimentally determined in the available literature. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior. Biphenyl-4-carboxylic acid exhibits a melting point of 225-229°C, while biphenyl-3-carboxylic acid melts at a lower temperature [15] [16]. The parent compound 4-cyanobiphenyl demonstrates a melting point of 85-87°C, indicating that the cyano group generally reduces the melting point compared to carboxylic acid derivatives [17].

The introduction of fluorine substitution in aromatic compounds typically affects melting points through alterations in intermolecular interactions and crystal packing efficiency. Fluorinated carboxylic acids often exhibit modified thermal properties due to the strong electron-withdrawing effect of fluorine and its influence on hydrogen bonding patterns [18] [19]. The combination of cyano and fluorine substituents in 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is expected to produce a melting point intermediate between the parent biphenyl carboxylic acids and the cyano-substituted analog.

Solubility Characteristics and Aqueous Behavior

The solubility of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in various solvents is influenced by the electronic and steric effects of its substituents. The calculated LogP value of 3.28 indicates moderate lipophilicity, suggesting limited aqueous solubility [20] [21]. The polar surface area of 61 Ų and the presence of one hydrogen bond donor and three hydrogen bond acceptors contribute to the compound's solvation behavior [20] [21].

Biphenyl-4-carboxylic acid demonstrates very limited water solubility (0.03 g/L), and the additional fluorine and cyano substituents in the target compound are expected to further reduce aqueous solubility [15]. The electron-withdrawing nature of both fluorine and cyano groups increases the acidity of the carboxylic acid function, potentially affecting the pH-dependent solubility profile [22] [19].

The compound is expected to be soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols, consistent with the solubility patterns observed for related biphenyl carboxylic acids [16] [23]. The cyano group may enhance solubility in polar aprotic solvents through dipole-dipole interactions, while the fluorine substituent can participate in specific solvation effects with fluorinated solvents [24] [19].

Partition Coefficients and Lipophilicity

The partition coefficient behavior of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid reflects the combined influence of its multiple functional groups. The calculated LogP value of 3.28 positions the compound in the moderate lipophilicity range, indicating significant affinity for both aqueous and organic phases [20] [21]. This value is consistent with the structural features of the molecule, where the carboxylic acid group provides hydrophilic character while the biphenyl core and substituents contribute to lipophilic properties.

Partition coefficient studies involving fluorinated compounds have demonstrated that fluorine substitution can significantly alter distribution behavior between immiscible phases [24]. The electron-withdrawing effect of fluorine enhances the acidity of the carboxylic acid group, potentially affecting the ionization state and resulting partition behavior as a function of pH [19]. The cyano group's high dipole moment and linear geometry may influence partitioning through specific interactions with polar phases.

Thermodynamic Stability and Formation Enthalpies

Theoretical calculations on biphenyl carboxylic acids have revealed that compounds containing ortho-substituted carboxylic acid groups are comparatively less stable than their meta- or para-substituted isomers [25]. The meta-positioning of the carboxylic acid group in 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid suggests enhanced thermodynamic stability compared to ortho-substituted analogs.

The enthalpic contributions from the cyano and fluorine substituents can be estimated from group contribution methods. The cyano group typically contributes approximately 314.82 kJ/mol to the enthalpy of formation in biphenyl derivatives, while fluorine substitution introduces additional stabilization through strong C-F bonds [26]. The overall thermodynamic stability of the compound is expected to be enhanced by the delocalization of electron density through the extended π-system and the stabilizing effect of the electron-withdrawing substituents.

Table 2: Thermodynamic Properties Comparison
CompoundMelting Point (°C)Water SolubilityLogPThermal Stability
Biphenyl-4-carboxylic acid225-2290.03 g/L3.052High
4-Cyanobiphenyl85-87Limited3.3-3.77Moderate
3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acidNot determinedLimited (predicted)3.28Expected high
Fluorinated carboxylic acidsVariablepH-dependentModified by FEnhanced

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is expected to exhibit characteristic aromatic proton signals in the range of 7.0-8.5 ppm, with coupling patterns reflecting the substitution pattern on both phenyl rings [27] [28]. The carboxylic acid proton typically appears as a broad singlet around 12-13 ppm, though this signal may be influenced by the electron-withdrawing effects of the cyano and fluorine substituents [29] [30].

The ¹³C NMR spectrum should display aromatic carbon signals distributed throughout the 120-140 ppm region, with the cyano carbon appearing as a characteristic signal around 118 ppm [29] [31]. The carboxylic acid carbon is expected to resonate near 170 ppm, potentially shifted downfield due to the electron-withdrawing substituents [29] [28]. The carbon bearing the fluorine substituent will exhibit characteristic coupling to fluorine (¹J_CF typically 240-260 Hz) and will appear as a doublet in the aromatic region [32] [33].

¹⁹F NMR spectroscopy provides a highly sensitive probe for the fluorine environment, with aromatic fluorine typically resonating between -110 to -120 ppm relative to CFCl₃ [32] [33]. The fluorine chemical shift is extremely sensitive to the local electronic environment, and the electron-withdrawing cyano group is expected to cause a characteristic downfield shift. Variable-temperature ¹⁹F NMR studies could provide insights into conformational dynamics and restricted rotation around the biphenyl axis [34] [35].

Infrared Spectroscopy Characterization

The infrared spectrum of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid exhibits several diagnostic absorption bands that serve as fingerprints for structural identification. The cyano group produces a characteristic sharp absorption around 2230 cm⁻¹, which is relatively insensitive to environmental changes and serves as a reliable identification marker [36] [30]. This frequency may be slightly shifted due to conjugation with the aromatic system and the electronic effects of neighboring substituents.

The carboxylic acid functionality displays multiple characteristic absorptions, including the C=O stretch typically appearing around 1680-1700 cm⁻¹ in the solid state [29] [30]. The exact position depends on the hydrogen bonding environment and the degree of dimerization. The broad O-H stretch associated with hydrogen-bonded carboxylic acid dimers appears in the 2500-3300 cm⁻¹ region, often as a complex, broad absorption envelope [30] [37].

Carbon-fluorine stretching vibrations appear in the 1100-1300 cm⁻¹ region, with the exact frequency depending on the hybridization state and electronic environment of the carbon bearing the fluorine substituent [36] [32]. Aromatic C-C stretching vibrations and C-H bending modes provide additional structural information in the 1400-1600 cm⁻¹ region, while out-of-plane bending modes appear below 1000 cm⁻¹ [30].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 241, corresponding to the molecular formula C₁₄H₈FNO₂ [1] [2]. The stability of the molecular ion depends on the ionization method, with electron impact typically producing extensive fragmentation while electrospray ionization may preserve the molecular ion more effectively.

Common fragmentation pathways in biphenyl carboxylic acids include loss of the carboxylic acid group (loss of 45 mass units, COOH) and loss of carbon dioxide (loss of 44 mass units) [28]. The cyano group typically remains attached to the aromatic system due to its strong carbon-nitrogen triple bond, leading to characteristic fragment ions containing the cyanophenyl moiety [17].

The presence of fluorine introduces additional complexity to the fragmentation pattern, as C-F bonds are among the strongest single bonds in organic chemistry. Fluorine-containing fragments often dominate the mass spectrum due to their stability, and the isotopic pattern may be slightly affected by the ¹⁹F isotope contribution [32] [38]. Base peak assignments typically involve the most stable aromatic fragment ions, which may include the cyanophenyl or fluorophenyl moieties depending on the fragmentation pathway.

Multinuclear NMR Coupling Patterns

The complex substitution pattern in 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid generates characteristic coupling patterns that provide detailed structural information. ¹H-¹H coupling constants in the aromatic region typically range from 7-9 Hz for ortho-coupled protons, 1-3 Hz for meta-coupled protons, and are negligible for para-coupled protons [27] [9]. The fluorine substituent introduces long-range ¹H-¹⁹F coupling that can be observed over 3-4 bonds, with coupling constants typically ranging from 1-10 Hz depending on the coupling pathway [33] [9].

¹³C-¹⁹F coupling provides additional structural confirmation, with one-bond couplings (¹JCF) typically 240-260 Hz and two-bond couplings (²JCF) ranging from 20-50 Hz [32] [33]. Three-bond couplings (³J_CF) are usually observable (1-15 Hz) and provide information about the substitution pattern and conformational preferences [9].

The cyano group carbon exhibits characteristic coupling patterns with nearby carbons and protons, and the linear geometry of the C≡N group influences the coupling constants through space and through bonds [17]. Advanced NMR techniques such as 2D correlation spectroscopy can provide definitive assignments of all carbon and proton signals, particularly important for complex substituted aromatic systems [29] [27].

Table 3: Expected Spectroscopic Signatures
TechniqueCharacteristic SignalsDiagnostic ValueExpected Range
¹H NMRAromatic H: 7.0-8.5 ppm; COOH: 12-13 ppmSubstitution patternCDCl₃ or DMSO-d₆
¹³C NMRAromatic C: 120-140 ppm; C≡N: ~118 ppm; COOH: ~170 ppmStructural confirmationCDCl₃
¹⁹F NMRAromatic F: -110 to -120 ppmElectronic environmentCDCl₃ vs CFCl₃
IRC≡N: ~2230 cm⁻¹; C=O: ~1680 cm⁻¹; C-F: 1100-1300 cm⁻¹Functional groupsKBr pellet
MSM⁺: 241 m/z; characteristic fragmentsMolecular weightEI or ESI

The comprehensive spectroscopic characterization of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid requires integration of multiple techniques to fully elucidate its structural features and electronic properties. The combination of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry provides complementary information that enables unambiguous structural assignment and detailed understanding of the molecular properties that govern its physicochemical behavior.

[36] Infrared Spectra of Fluorocarbons. Spectroscopic Reference, 1966.

[31] PubChem. Methyl 3-(3-cyanophenyl)-5-fluorobenzoate. Chemical structure database.

[32] Beilstein Journal. Cobalt-catalyzed cycloaddition of fluoroalkylated alkynes. Supporting Information, 2020.

[69] PubChem. 5-(4-Cyanophenyl)-2-fluorobenzoic acid. Chemical database entry.

[28] ACS Organic Letters. Ruthenium-Catalyzed Addition of Carboxylic Acids to Alkynes. Supporting Information, 2011.

[70] ChemSpider. 2-[(3-fluoro-3′-methoxybiphenyl-4-yl)carbamoyl]-5-hydroxycyclopent-1-ene-1-carboxylic acid. Chemical structure database.

[71] Royal Society of Chemistry. Synthesis of pentafluorophenyl compounds. Electronic Supplementary Information, 2012.

[30] Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Tutorial, 2018.

[10] ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0) Catalysis. Journal Publication, 2023.

[6] IUCr Journals. Biphenyl-2-carboxylic Acid: a Layered Structure. Acta Crystallographica, 1998.

[34] PubMed. Conformational investigation of fluorinated anti-inflammatory drug by NMR. Journal of Physical Chemistry B, 2014.

BenchChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Chemical database and biological activity.

[73] Fisher Scientific. 2-Biphenylcarboxylic acid specifications. Product catalog information.

[35] ACS Journal. Conformational Investigation of Fluorinated Anti-inflammatory Drug by NMR. Physical Chemistry B, 2014.

[74] De Gruyter. Preliminary X-ray crystallographic study of biphenyl-4-carboxylic acids. Zeitschrift für Kristallographie, 1966.

[75] De Gruyter. Crystal structure of biphenyl-2,4'-dicarboxylic acid. Zeitschrift für Kristallographie, 2011.

[33] Edinburgh Research. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 2022.

[76] PubMed. Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor antagonists. Journal of Medicinal Chemistry, 2009.

[77] De Gruyter. Crystal structure of biphenyl-2,3′,5,5′-tetracarboxylic acid complex. Zeitschrift für Kristallographie, 2016.

[38] ChemRxiv. The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Preprint, 2024.

[11] PubMed. Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica, 1998.

[4] PubMed. Biphenyl-3-carboxylic acid at 296 and 203 K. Acta Crystallographica, 1996.

[9] ACS Journal. Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of Organic Chemistry, 2024.

[78] PubChem. 4-Biphenylcarboxylic acid. Chemical properties and structure.

[79] PMC. Use of 19F NMR to probe protein structure and conformational changes. Annual Review, 1995.

[80] OSTI. Fluorinated MOF compounds for metal detection. Research Publication, 2019.

[81] IUCr Journals. The crystal structure of 2'-iodobiphenyl-4-carboxylic acid. Acta Crystallographica, 1970.

[12] PubMed. Columnar Stacking of Partially Fluorinated [39]Helicenes. Chemistry - A European Journal, 2020.

[13] University of Southampton. Systematic study of fluorine effects on aromatic stacking. Doctoral Thesis, 2020.

Smolecule. 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Chemical supplier database.

[5] IUCr Journals. Biphenyl-3-carboxylic Acid at 296 and 203K. Acta Crystallographica, 1996.

[82] PubMed. Crystal packing of partially fluorinated polycyclic aromatics. Chemistry - A European Journal, 2007.

[7] IUCr Journals. Biphenyl-2-carboxylic Acid: a Layered Structure. Acta Crystallographica, 1998.

[83] De Gruyter. Stacking of Trifluoromethylated Aromatics in Crystals. European Journal of Organic Chemistry, 2020.

EvitaChem. 3-Cyano-4-fluorobiphenyl. Chemical supplier information and properties.

[37] PMC. Carboxylic Acid Dimers in Aqueous Solution. Journal of Physical Chemistry B, 2007.

[85] SSRN. Influence of Fluorine Substitution on π-π Stacking in Schiff Base Cocrystals. Preprint, 2025.

[86] ACS Journal. Biphenyl-Based Amino Acids for β-Sheet Structure. Journal of Organic Chemistry, 1996.

[87] PMC. Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons. Journal of Organic Chemistry, 2016.

[88] PubChem. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. Chemical database entry.

[89] Georgia Southern University. Biphenyl-3-carboxylic acid crystallographic study. Research Publication, 1996.

[14] MDPI. Molecular Structures and F…F Interactions in Fluorinated Tosylates. Crystals, 2019.

[90] Chemeo. Chemical Properties of Biphenyl-4-carboxylic acid. Database Entry, 2007.

[18] NIST ThermoML. Melting Point and Solubility of Fluorinated Carboxylic Acid. Journal of Chemical Engineering Data, 2007.

CymitQuimica. 4-Cyano-4′-pentylbiphenyl properties and applications. Chemical Database, 2019.

[15] ChemicalBook. 4-Biphenylcarboxylic acid properties and specifications. Chemical Database, 2025.

[19] Wikipedia. Fluorine compounds properties and behavior. Encyclopedia Entry, 2013.

Wikipedia. Biphenyl structure and properties. Encyclopedia Entry, 2005.

NIST WebBook. Biphenyl-4-carboxylic acid spectroscopic data. Chemical Database, 2025.

Royal Society of Chemistry. Aromatic hydrocarbon and fluorocarbon systems. Journal Publication, 1966.

ChemicalBook. 4-Cyano-4'-pentylbiphenyl specifications. Chemical Database, 2025.

NIST. Fluorination of haloaromatic compounds. Research Publication, 1959.

[17] ChemicalBook. 4-Cyanobiphenyl properties and applications. Chemical Database, 2025.

Journal of Chemical Thermodynamics. Thermodynamic properties of biphenyl. Research Article, 1989.

Fluorocarbon Properties Reference. Boiling points and physical properties of fluoroalkanes. Technical Reference, 2004.

ChemicalBook. 2-Cyanobiphenyl properties and specifications. Chemical Database, 2022.

OSTI. Thermodynamic properties of biphenyl: Topical report. Technical Report, 1997.

ACS Electrochemistry. The Role of Fluorinated Solvents in Electrosynthesis. Journal Publication, 2024.

[26] Chemeo. Chemical Properties of [1,1'-Biphenyl]-2-carbonitrile. Database Entry, 2007.

[25] Royal Society of Chemistry. Thermochemistry of biphenylcarboxylic acids. Organic & Biomolecular Chemistry, 2004.

XLogP3

2.9

Wikipedia

3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid

Dates

Last modified: 08-16-2023

Explore Compound Types